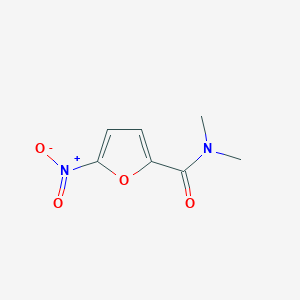
2-Furancarboxamide, N,N-dimethyl-5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxamide, N,N-dimethyl-5-nitro- is an organic compound with the molecular formula C7H8N2O4 It is a derivative of furan, a heterocyclic organic compound, and contains both amide and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N,N-dimethyl-5-nitro- typically involves the nitration of 2-furancarboxamide followed by N,N-dimethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position of the furan ring. The subsequent N,N-dimethylation can be achieved using dimethylamine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production methods for 2-Furancarboxamide, N,N-dimethyl-5-nitro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and dimethylation steps, with additional considerations for safety, efficiency, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxamide, N,N-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Furancarboxamide, N,N-dimethyl-5-amino-, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Furancarboxamide, N,N-dimethyl-5-nitro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxamide, N,N-dimethyl-5-nitro- involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxamide, N-methyl-: A similar compound with a single methyl group instead of two.
5-Nitro-2-furancarboxylic acid: Lacks the N,N-dimethylamide group but contains the nitro group at the same position.
2-Furancarboxamide: The parent compound without the nitro or dimethyl groups
Uniqueness
2-Furancarboxamide, N,N-dimethyl-5-nitro- is unique due to the presence of both the nitro and N,N-dimethylamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
943-35-1 |
|---|---|
Fórmula molecular |
C7H8N2O4 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
N,N-dimethyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C7H8N2O4/c1-8(2)7(10)5-3-4-6(13-5)9(11)12/h3-4H,1-2H3 |
Clave InChI |
AVZFLMSJRBHMDP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





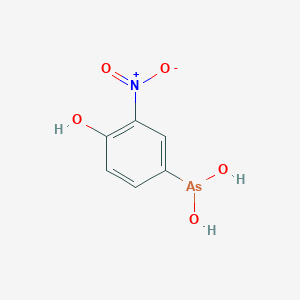

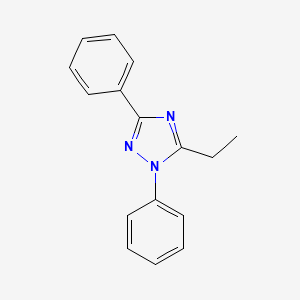

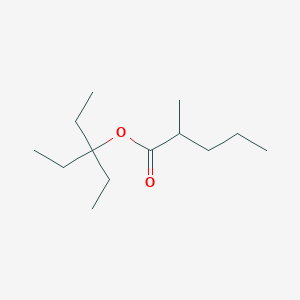
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
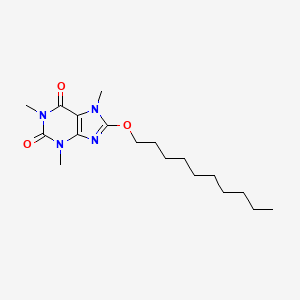
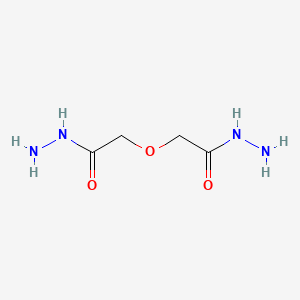
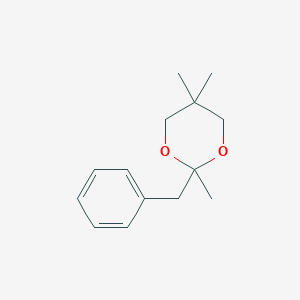
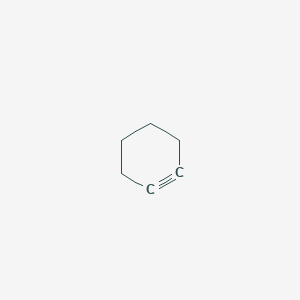
![4,4'-[(Chloro-p-phenylene)bis(azo)]di-o-cresol](/img/structure/B14742762.png)
